molecular formula C21H26ClN3O4S B285268 2-(4-Chloro-5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]sulfonyl}-2-methylphenoxy)acetamide

2-(4-Chloro-5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]sulfonyl}-2-methylphenoxy)acetamide

Cat. No.: B285268
M. Wt: 452 g/mol
InChI Key: PARZSDKPSFNTDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chloro-5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]sulfonyl}-2-methylphenoxy)acetamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key mediator of B-cell receptor signaling, which is critical for the survival and proliferation of malignant B-cells.

Mechanism of Action

2-(4-Chloro-5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]sulfonyl}-2-methylphenoxy)acetamide binds irreversibly to the cysteine residue in the active site of BTK, leading to inhibition of BTK autophosphorylation and downstream signaling pathways. This results in decreased proliferation and increased apoptosis of malignant B-cells.
Biochemical and Physiological Effects:
This compound has been shown to decrease the phosphorylation of downstream signaling molecules, including AKT, ERK, and NF-κB, in malignant B-cells. This leads to decreased proliferation and increased apoptosis of these cells. This compound has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and ibrutinib.

Advantages and Limitations for Lab Experiments

One advantage of 2-(4-Chloro-5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]sulfonyl}-2-methylphenoxy)acetamide is its specificity for BTK, which reduces the risk of off-target effects. Another advantage is its ability to enhance the activity of other anti-cancer agents. One limitation of this compound is its irreversible binding to BTK, which may limit its use in certain clinical settings.

Future Directions

For 2-(4-Chloro-5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]sulfonyl}-2-methylphenoxy)acetamide include clinical trials to evaluate its safety and efficacy in the treatment of B-cell malignancies. Other potential applications for this compound include the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, which are also mediated by B-cell receptor signaling. Further research is needed to fully understand the potential of this compound in these and other disease settings.

Synthesis Methods

The synthesis of 2-(4-Chloro-5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]sulfonyl}-2-methylphenoxy)acetamide involves several steps, including the reaction of 2-methyl-4-chloro-5-nitrophenol with 2-(2-aminoethoxy)ethanol to form 2-(2-(2-methyl-4-chloro-5-nitrophenoxy)ethoxy)ethanol. This intermediate is then reacted with 4-(2,3-dimethylphenyl)piperazine to form the corresponding sulfonamide. Finally, the sulfonamide is coupled with 2-(chloroacetyl)acetamide to form this compound.

Scientific Research Applications

2-(4-Chloro-5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]sulfonyl}-2-methylphenoxy)acetamide has been extensively studied for its potential use in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In preclinical studies, this compound has been shown to inhibit BTK and downstream signaling pathways, leading to decreased proliferation and increased apoptosis of malignant B-cells. This compound has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and ibrutinib.

Properties

Molecular Formula

C21H26ClN3O4S

Molecular Weight

452 g/mol

IUPAC Name

2-[4-chloro-5-[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl-2-methylphenoxy]acetamide

InChI

InChI=1S/C21H26ClN3O4S/c1-14-5-4-6-18(16(14)3)24-7-9-25(10-8-24)30(27,28)20-12-19(29-13-21(23)26)15(2)11-17(20)22/h4-6,11-12H,7-10,13H2,1-3H3,(H2,23,26)

InChI Key

PARZSDKPSFNTDO-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)OCC(=O)N)C)Cl)C

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)OCC(=O)N)C)Cl)C

Origin of Product

United States

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